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molecular formula C8H11FN2O2 B8514231 2,4(1H,3H)-PYRIMIDINEDIONE,1,3-DIETHYL-5-FLUORO- CAS No. 80115-67-9

2,4(1H,3H)-PYRIMIDINEDIONE,1,3-DIETHYL-5-FLUORO-

Cat. No. B8514231
M. Wt: 186.18 g/mol
InChI Key: OBQZGHRMWAUWPE-UHFFFAOYSA-N
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Patent
US04939156

Procedure details

5-fluorouracil, namely Compound (5), (1.30 g; 10 mmol), ethyl iodide (2.34 g; 15 mmol) and potassium carbonate (0.69 g; 5 mmol) were added to acetone (20 ml). The resulting mixture was processed in the same manner as in Example 4 (a) to isolate 1-ethyl-5-fluorouracil, namely Compound (7) (316 mg), and 1,3-diethyl-5-fluorouracil, namely Compound (8) (232 mg), respectively, as white-colored needles.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Compound ( 5 )
Quantity
1.3 g
Type
reactant
Reaction Step Two
Quantity
2.34 g
Type
reactant
Reaction Step Two
Quantity
0.69 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
[Compound]
Name
Example 4 ( a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
FC1C(=O)NC(=O)NC=1.C(I)C.C(=O)([O-])[O-].[K+].[K+].[CH2:19]([N:21]1[CH:28]=[C:27]([F:29])[C:25](=[O:26])[N:24](CC)[C:22]1=[O:23])[CH3:20]>CC(C)=O>[CH2:19]([N:21]1[CH:28]=[C:27]([F:29])[C:25](=[O:26])[NH:24][C:22]1=[O:23])[CH3:20] |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N1C(=O)N(C(=O)C(=C1)F)CC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C(NC(NC1)=O)=O
Name
Compound ( 5 )
Quantity
1.3 g
Type
reactant
Smiles
Name
Quantity
2.34 g
Type
reactant
Smiles
C(C)I
Name
Quantity
0.69 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
20 mL
Type
solvent
Smiles
CC(=O)C
Step Three
Name
Example 4 ( a )
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)N1C(=O)NC(=O)C(=C1)F
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 232 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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